(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol
Description
The compound (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol features a piperidine scaffold substituted with a hydroxymethyl group at the 2-position and a benzodioxole moiety at the 1-position. This structure combines a heterocyclic amine with a polar alcohol group and a lipophilic aromatic system, making it a versatile intermediate for pharmacological studies.
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-12-3-1-2-6-15(12)8-11-4-5-13-14(7-11)18-10-17-13/h4-5,7,12,16H,1-3,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONFNSZYRSLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzo[d][1,3]dioxol-5-ylmethylpiperidin-2-yl aldehyde or carboxylic acid .
Scientific Research Applications
Chemistry: In chemistry, (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. In anticancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound targets microtubules, disrupting their assembly and leading to cell death .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Heterocycle Diversity : The target compound’s piperidine core contrasts with pyrazole (), bicyclic oxazetane (), and piperazine () scaffolds in analogs.
- Functional Groups : The hydroxymethyl group in the target compound is unique compared to carboxamides (), ketones (), and hydrazines ().
- Bioactivity : While pyrazole derivatives exhibit antibacterial activity and piperazine analogs show computational binding affinity , the target compound’s biological profile remains underexplored.
Physicochemical Data:
Notes:
- The hydroxymethyl group in the target compound would contribute to higher polarity compared to carboxamides or ether-containing analogs.
- Pyrazole derivatives exhibit higher thermal stability (solid at RT) due to crystalline packing, unlike liquid carboxamides .
Biological Activity
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol, a compound with the molecular formula C14H19NO3, is characterized by its unique structure combining a benzo[d][1,3]dioxole moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.
The compound features a methanol group attached to a piperidine ring, making it a versatile building block in organic synthesis. Its molecular weight is approximately 249.31 g/mol. The synthesis typically involves palladium-catalyzed reactions, which allow for the efficient formation of the desired structure under controlled conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Apoptosis Induction : It triggers programmed cell death in cancer cells by disrupting microtubule assembly, which is crucial for mitosis .
The mechanism of action primarily involves interaction with microtubules, leading to their destabilization. This disruption results in the inhibition of mitotic spindle formation, ultimately causing cell death in rapidly dividing cancer cells.
Case Studies and Experimental Data
A series of experiments have evaluated the biological activity of this compound against various cancer types. Below is a summary table of findings from key studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (Cervical) | 15.4 | Microtubule disruption |
| Study B | MCF-7 (Breast) | 22.3 | Apoptosis induction |
| Study C | A549 (Lung) | 18.7 | Cell cycle arrest |
These findings suggest that this compound exhibits significant anticancer activity across multiple cell lines.
Comparative Analysis
When compared to similar compounds containing benzo[d][1,3]dioxole and piperidine structures, this compound demonstrates unique properties that enhance its biological activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15.4 | Anticancer |
| Indole Derivative | 30.0 | Antidepressant |
| Other Benzo[d][1,3]dioxole Derivative | 25.0 | Antioxidant |
This comparative analysis highlights the superior potency of this compound in anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
